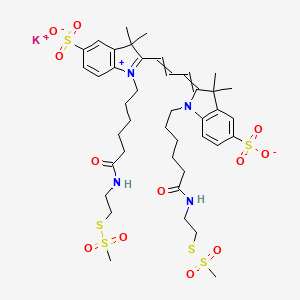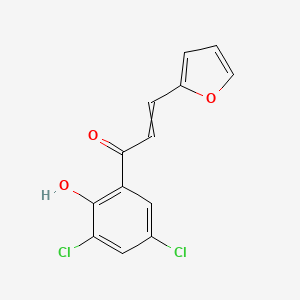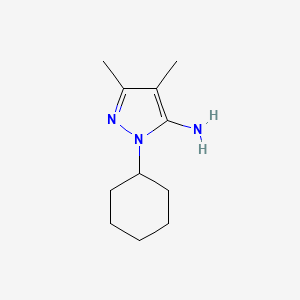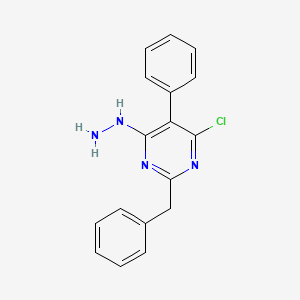
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, capable of interacting with various biological molecules. This dye is known for its ability to bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Métodos De Preparación
The synthesis of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves multiple steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to produce the bisfunctional dye. Industrial production methods often involve precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can alter the electronic properties of the dye, affecting its fluorescence.
Substitution: The thiol-reactive groups can undergo substitution reactions with thiol-containing biomolecules, forming stable covalent bonds.
Intercalation: The dye can intercalate into double-helical DNA, enhancing its fluorescence properties
Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. The major products formed from these reactions are typically fluorescently labeled biomolecules .
Aplicaciones Científicas De Investigación
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools .
Mecanismo De Acción
The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves its thiol-reactive groups forming covalent bonds with thiol-containing biomolecules. This interaction results in the stable labeling of the target biomolecule. Additionally, the dye’s ability to intercalate into double-helical DNA enhances its fluorescence, making it a valuable tool for detecting and visualizing DNA .
Comparación Con Compuestos Similares
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is unique due to its bisfunctional thiol-reactive groups and its strong fluorescence upon DNA intercalation. Similar compounds include other cyanine dyes, such as Cyanine 5 and Cyanine 7, which also exhibit fluorescence but may differ in their reactive groups and spectral properties. The uniqueness of this compound lies in its specific reactivity and fluorescence characteristics .
Propiedades
Fórmula molecular |
C41H57KN4O12S6 |
|---|---|
Peso molecular |
1029.4 g/mol |
Nombre IUPAC |
potassium;2-[3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1 |
Clave InChI |
HXJHQQZBPRMPJV-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)

![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)



![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)





